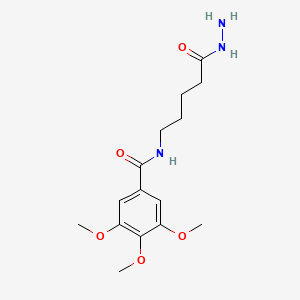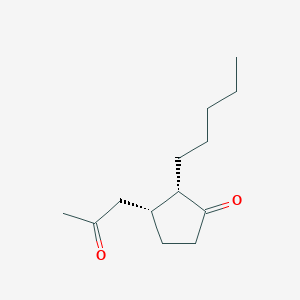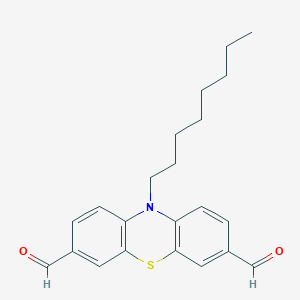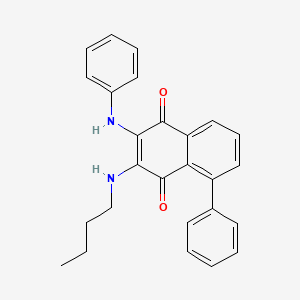
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aniline and butylamine. One common method is the ultrasound-assisted reaction, which provides a clean, fast, and efficient route to the desired product. This method involves the formation of an electron donor-acceptor (EDA) complex between the naphthoquinone and aniline, followed by the addition of butylamine under ultrasound irradiation . This approach not only shortens the reaction time but also improves the yield compared to conventional methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The anilino and butylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione has several scientific research applications:
Mécanisme D'action
The biological activity of 2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to other naphthoquinones, which act as oxidizing or dehydrogenation agents . The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its optical properties and used in security inks.
2,3-Dianilino-1,4-naphthoquinone: Exhibits similar biological activities and is studied for its antifungal properties.
Uniqueness
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione stands out due to its specific combination of anilino and butylamino groups, which confer unique redox properties and biological activities. Its ability to form stable EDA complexes and undergo efficient ultrasound-assisted synthesis further distinguishes it from other naphthoquinone derivatives.
Propriétés
Numéro CAS |
874749-29-8 |
|---|---|
Formule moléculaire |
C26H24N2O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-2-3-17-27-23-24(28-19-13-8-5-9-14-19)25(29)21-16-10-15-20(22(21)26(23)30)18-11-6-4-7-12-18/h4-16,27-28H,2-3,17H2,1H3 |
Clé InChI |
OOZUHXUIZUFSDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=O)C2=CC=CC(=C2C1=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
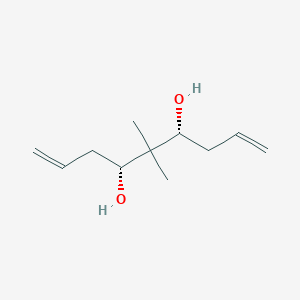
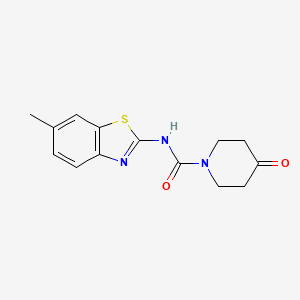
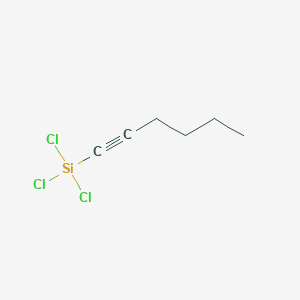
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

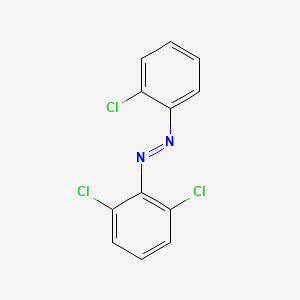
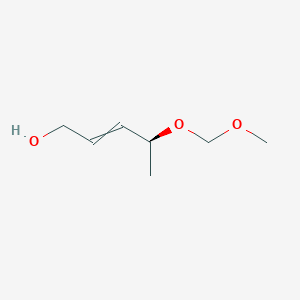
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
